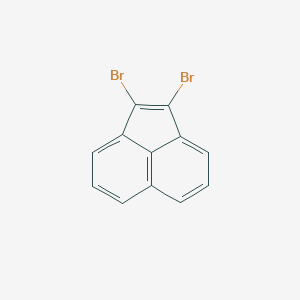
1,2-Dibromoacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromoacenaphthylene is a useful research compound. Its molecular formula is C12H6Br2 and its molecular weight is 309.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1,2-Dibromoacenaphthylene serves as a versatile building block in organic synthesis. It can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex organic molecules. For instance, it has been successfully used to synthesize various arylated derivatives through direct arylation methods, showcasing its utility in creating functionalized materials for further applications .
Coordination Chemistry
The compound exhibits interesting coordination chemistry with transition metals. Studies have demonstrated that this compound can form stable coordination complexes with metals such as nickel and palladium. These complexes are essential for understanding the compound's reactivity and potential catalytic applications in organic transformations .
Photovoltaic Applications
Recent research has explored the use of this compound-based dyes in dye-sensitized solar cells (DSSCs). These dyes exhibit promising photovoltaic properties due to their unique electronic structures. The incorporation of this compound into dye formulations has been shown to enhance light absorption and improve energy conversion efficiencies compared to traditional dyes .
Case Study 1: Synthesis of Aryl-Substituted Derivatives
A study demonstrated the synthesis of various aryl-substituted acenaphthylenes using this compound as a starting material. By employing different aryl halides in palladium-catalyzed reactions, researchers achieved high yields of desired products, highlighting the compound's effectiveness as a precursor for creating complex organic architectures .
Case Study 2: Coordination Complexes with Nickel
Research focusing on the interaction between this compound and nickel complexes revealed that oxidative addition reactions lead to the formation of novel coordination compounds. These compounds exhibited unique catalytic properties that could be harnessed for various organic reactions, emphasizing the importance of this compound in catalysis .
Data Tables
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | High yields in cross-coupling reactions |
| Coordination Chemistry | Forms stable complexes with transition metals | Unique catalytic properties observed |
| Photovoltaic Applications | Used in dye-sensitized solar cells | Enhanced energy conversion efficiencies |
Eigenschaften
CAS-Nummer |
13019-33-5 |
|---|---|
Molekularformel |
C12H6Br2 |
Molekulargewicht |
309.98 g/mol |
IUPAC-Name |
1,2-dibromoacenaphthylene |
InChI |
InChI=1S/C12H6Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H |
InChI-Schlüssel |
HIZFJKUEOHPPMO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















